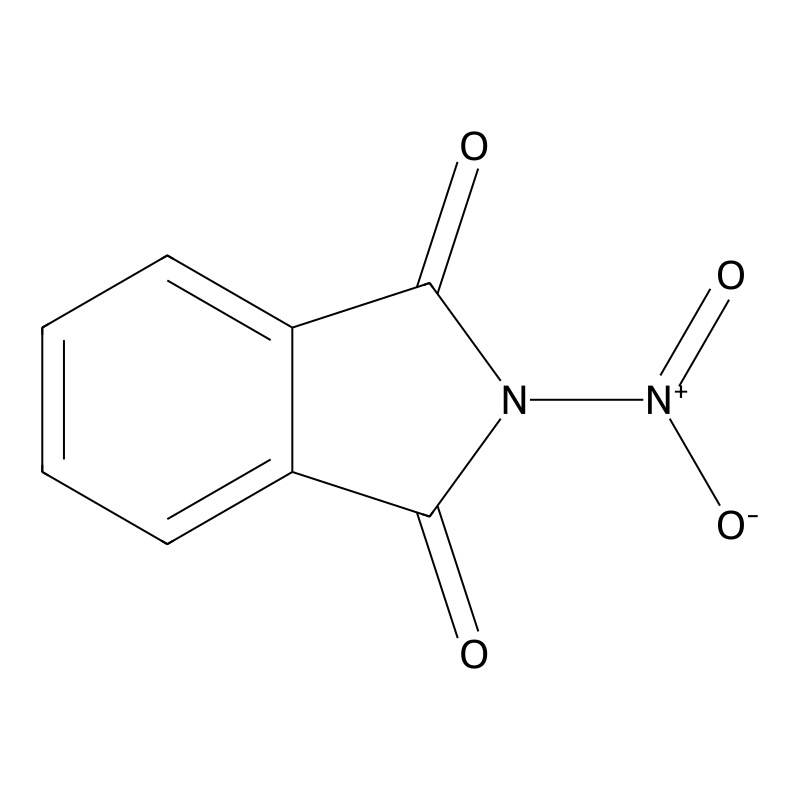

N-Nitrophthalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Nitrophthalamide crystal structure

Core Chemical Data

The table below summarizes the fundamental identifying information for 4-Nitrophthalamide.

| Property | Description |

|---|---|

| CAS Number | 13138-53-9 [1] [2] |

| Molecular Formula | C₈H₇N₃O₄ [1] [2] |

| Molecular Weight | 209.16 g/mol [1] [2] |

| Chemical Name | 4-Nitrophthalamide [1] |

| Primary Application | Intermediate in the synthesis of phthalocyanines [1] [3] |

Synthetic Pathway and Experimental Context

4-Nitrophthalamide is primarily used as a precursor in multi-step organic synthesis [3]. The following diagram illustrates its role in a documented synthetic workflow.

Synthetic pathway of metal phthalocyanine using 4-nitrophthalamide as an intermediate.

Key Experimental Details [3]:

- Synthesis of 4-Nitrophthalamide: The process begins with the nitration of phthalamide at the 4-position.

- Melting Point: The melting point of 4-Nitrophthalamide is 223 °C.

- Downstream Synthesis: The subsequent dehydration of 4-Nitrophthalamide using thionyl chloride (SOCl₂) in N,N-Dimethylformamide (DMF) yields 4-Nitrophthalonitrile (melting point: 175 °C).

- Characterization: The structures of synthesized compounds were confirmed using NMR, FT-IR, and UV-Vis spectroscopy.

References

4-Nitrophthalamide spectroscopic data

Chemical Profile and Physical Data

The table below summarizes the fundamental information for 4-Nitrophthalamide.

| Property | Details |

|---|---|

| CAS Number | 13138-53-9 [1] |

| Systematic Name | 4-Nitrobenzene-1,2-dicarboxamide [2] |

| Molecular Formula | C₈H₇N₃O₄ [1] [2] |

| Molecular Weight | 209.16 g/mol [1] |

| Melting Point | 465–469 K (192–196 °C) [2]. Another study reports 223 °C [3]. |

| Application | Intermediate in the synthesis of phthalocyanines and phthalonitriles [1] [3]. |

Synthesis and Experimental Protocols

4-Nitrophthalamide is a key precursor in synthesizing phthalocyanine complexes. The following workflow illustrates its role and the subsequent reaction steps.

Synthetic pathway from phthalamide to metal phthalocyanine [3].

Detailed Experimental Procedure

The synthesis begins with the nitration of phthalamide, followed by a dehydration step to form a key nitrile intermediate [3].

- Synthesis of 4-Nitrophthalamide from 4-Nitrophthalimide

- Procedure: Stir a mixture of 4-nitrophthalimide and concentrated ammonium hydroxide (NH₄OH) at room temperature for 24 hours [2].

- Work-up and Isolation: Filter the resulting off-white precipitate under vacuum and wash it with cold water to obtain the pure title compound [2]. This method yields approximately 64% [2].

- Conversion to 4-Nitrophthalonitrile

Characterization and Further Research

- Reported Characterization: The synthesized compounds in the referenced study were characterized by NMR, FT-IR, and UV-Vis spectrophotometry [3]. The electronic spectra of the resulting nickel phthalocyanine complex in DMF showed an intense Q band absorption at 690 nm [3].

- Safety Note: The compound is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1].

Available data covers synthesis and some physical properties but lacks full spectroscopic details like NMR or IR spectra. This information is typically found in specialized analytical data repositories.

References

Chemical Structure and Hydrogen Bonding Data

The crystal structure of 4-Nitrophthalamide (C8H7N3O4) reveals key geometric parameters and a three-dimensional hydrogen-bonded network [1].

Table 1: Key Geometric Parameters from Crystallographic Data [1]

| Component | Structural Feature | Value |

|---|---|---|

| Nitro Group | Dihedral angle with benzene ring | 11.36 (2)° |

| Amide Group 1 | Dihedral angle with benzene ring | 60.89 (6)° |

| Amide Group 2 | Dihedral angle with benzene ring | 34.39 (6)° |

| Molecular Conformation | Orientation of amide groups | On opposite sides of the benzene ring |

Table 2: Hydrogen Bonding Network in the Crystal Lattice [1]

| Interaction | Role | Observation |

|---|---|---|

| N—H⋯O bonds | Primary interaction | Forms a three-dimensional network architecture. |

| Atoms O1 & O3 | Hydrogen bond acceptors | Each accepts two hydrogen bonds. |

| Atom H31 | Hydrogen bond donor | Forms a bifurcated hydrogen bond. |

Experimental Protocol: Crystal Structure Determination

The following methodology was used to determine the crystal structure of 4-Nitrophthalamide [1].

- 1. Synthesis: The compound was prepared by stirring 4-nitrophthalimide in concentrated ammonium hydroxide (NH₄OH) at room temperature for 24 hours. The resulting precipitate was filtered and washed with cold water [1].

- 2. Crystallization: Single crystals suitable for X-ray diffraction were grown from a solution of the compound in water via slow evaporation [1].

- 3. Data Collection and Refinement:

- Instrumentation: Data was collected on a diffractometer using Cu Kα radiation at 100 K [1].

- Software: The structure was solved with SHELXS97 and refined with SHELXL97 [1].

- Hydrogen Atom Treatment: Carbon-bound H atoms were refined freely. N-H atoms were located from the difference map and refined with restrained distances [1].

Graphviz Diagram: Molecular Conformation

The DOT code below generates a diagram illustrating the twisted conformation of the molecule, which is crucial for its hydrogen-bonding capability.

Diagram 1: The substituents on the benzene ring are twisted out of plane [1].

References

4-Nitrophthalamide X-ray crystallography data

Crystal Structure Data

The following table summarizes the key crystallographic parameters for 4-Nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) as determined by single-crystal X-ray diffraction [1].

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O₄ [1] |

| Crystal System | Monoclinic [1] |

| Space Group | P2₁/c [1] |

| Unit Cell Parameters | |

| a (Å) | 7.7425 (2) [1] |

| b (Å) | 9.6634 (2) [1] |

| c (Å) | 12.1276 (3) [1] |

| β (°) | 106.008 (3) [1] |

| Unit Cell Volume (ų) | 872.19 (4) [1] |

| Molecular Conformation | All substituents twisted out of benzene ring plane [1] |

| Nitro group twist angle | 11.36 (2)° [1] |

| Amide group twist angles | 60.89 (6)° and 34.39 (6)° [1] |

| Crystal Packing | 3D architecture stabilized by N—H···O hydrogen bonds [1] |

Synthesis and Experimental Details

- Synthesis Protocol: The title compound was prepared by stirring 4-nitrophthalimide with concentrated ammonium hydroxide (NH₄OH) at room temperature for 24 hours. The resulting off-white precipitate was filtered and washed with cold water, yielding 63.8% [1]. The melting point was reported as 465–469 K [1]. Another study confirms its role as a precursor and reports a melting point of 223 °C [2].

- Data Collection and Refinement: The crystal structure was determined at 100 K using Cu Kα radiation [1]. The data was refined using the SHELXL97 program, with all hydrogen atom parameters being refined [1].

Role as a Chemical Intermediate

4-Nitrophthalamide is primarily valued as a key intermediate in the synthesis of more complex functional molecules [3]. Its most important application is in the synthesis of phthalocyanines [3] [2], which are compounds with applications in dyes, pigments, and photodynamic therapy. The conversion involves the dehydration of 4-nitrophthalamide to form 4-nitrophthalonitrile [1] [2] [4], a crucial precursor for phthalocyanine formation.

The diagram below illustrates this two-step synthesis pathway from 4-nitrophthalamide to a metal phthalocyanine complex.

References

Chemical Identification & Properties

The table below summarizes the basic identifiers and theoretical physical properties for 4-Nitrophthalamide. Please note that some properties are estimated and should be verified experimentally.

| Property | Description |

|---|---|

| CAS Number | 13138-53-9 [1] |

| Molecular Formula | O₂NC₆H₃(CONH₂)₂ [1] |

| Molecular Weight | 209.16 g/mol [1] |

| Chemical Name | 4-Nitrophthalamide [1] |

| Synonyms | 5-Nitrobenzene-1,2-dicarboxamide |

| Appearance | Information unavailable (Typically expected as a solid powder) |

| Melting Point | Information unavailable |

| Water Solubility | Information unavailable |

Hazard and Safety Information

The tables below consolidate the available hazard and toxicological data. Direct information on 4-Nitrophthalamide is limited, but insights can be drawn from a closely related compound, 4-Nitrophthalonitrile, which is a synthetic precursor.

Hazard Classification

| Hazard Statement Code | Potential Risk [2] |

|---|---|

| R22 | Harmful if swallowed |

| R36/37/38 | Irritating to eyes, respiratory system and skin |

Safe Handling Recommendations

| Precautionary Area | Recommendation [2] |

|---|---|

| Respiratory Protection | In weighing/dilution scenarios, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter [3]. |

| Hand/Eye Protection | Wear suitable protective clothing (e.g., gloves, lab coat, safety goggles) [2]. |

| Storage | Store in a sealed container at room temperature, in a dry environment [2]. |

Experimental Toxicity Data

Toxicity data for the closely related compound 4-Nitrophthalonitrile is presented below. This provides a useful reference for the potential toxicity of the nitrophthalide chemical family.

| Test Compound | Test Subject | Route | LD₅₀ | Observed Effects [2] |

|---|---|---|---|---|

| 4-Nitrophthalonitrile (CAS 31643-49-9) | Mouse | Oral | 500 mg/kg | Effects on sense of smell; somnolence (depressed activity); respiratory depression |

Methodology for Acute Oral Toxicity Testing

For context, the median lethal dose (LD₅₀) is a standard measure of acute oral toxicity [4]. The following workflow outlines the general principles of this testing, as conducted in regulatory and research settings.

Experimental workflow for determining acute oral toxicity

The objective is to identify the single dose that is lethal to 50% of a test animal population within a short period [4].

- Animal Models: Young adult rats or mice are commonly used. A typical test requires a minimum of 5 animals per sex per dose group [5].

- Dosing: Several dose levels are tested to establish a dose-response relationship. The highest dose should cause toxicity but not excessive mortality that prevents evaluation [5].

- Observation: Effects such as changes in general behavior, locomotor activity, somnolence, and respiratory distress are monitored, consistent with the effects observed for 4-Nitrophthalonitrile [2].

- Calculation: The LD₅₀ value is statistically calculated from the mortality data across the different dose groups [4].

Key Information for Researchers

- Primary Use: 4-Nitrophthalamide is primarily used as a synthetic intermediate in the preparation of phthalocyanines [1].

- Safety Data Gap: The absence of a full SDS underscores the importance of applying precautionary principles. All handling should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE) should be used as a minimum safety measure.

- Toxicity Insight: The data for 4-Nitrophthalonitrile suggests that the nitrophthalide family can exhibit significant toxicity, including neurobehavioral and respiratory effects [2].

References

- 1. - 4 | CAS 13138-53-9 | SCBT - Santa Cruz... Nitrophthalamide [scbt.com]

- 2. 31643-49-9 | CAS DataBase [chemicalbook.com]

- 3. -NITROPHTHALIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Estimation of acute in oral using local lazy learning toxicity rat [jcheminf.biomedcentral.com]

- 5. METHODS FOR 4 TESTING | Pesticides in the Diets of... TOXICITY [nap.nationalacademies.org]

Comprehensive Application Notes and Protocols: Synthesis of 4-Nitrophthalonitrile from 4-Nitrophthalamide for Advanced Materials and Pharmaceutical Research

Chemical Context and Importance

4-Nitrophthalonitrile (CAS: 31643-49-9) represents a critical synthetic intermediate in the preparation of functional phthalocyanine complexes and other advanced organic materials with applications spanning medicinal chemistry, materials science, and industrial processes. This compound serves as a versatile precursor for the synthesis of substituted phthalocyanines through cyclotetramerization reactions, particularly valuable for creating complexes with tailored electronic, optical, and biological properties. The nitro group positioned at the 4-position provides a strategic handle for further functionalization through nucleophilic aromatic substitution, enabling the introduction of diverse substituents that modulate solubility, aggregation behavior, and application-specific characteristics of the resulting materials [1]. The synthesis pathway from 4-nitrophthalamide exemplifies a straightforward dehydration approach that efficiently converts the diamide precursor to the corresponding dinitrile, balancing reaction efficiency with practical considerations for laboratory-scale implementation [2] [3].

The significance of 4-nitrophthalonitrile extends to multiple research domains, particularly in the development of photosensitizing agents for photodynamic therapy, functional dyes with tailored optical properties, and catalytic frameworks for various chemical transformations. Recent research has highlighted the value of phthalocyanine derivatives in addressing antimicrobial resistance challenges, with several complexes demonstrating potent activity against drug-resistant pathogens [1]. The structural characterization of 4-nitrophthalonitrile reveals interesting supramolecular features, with the nitro group twisted out of the benzene ring plane by approximately 9.80°, and crystal packing sustained by C-H⋯N interactions that create zigzag topological layers in the ac plane [2]. These structural characteristics influence both the reactivity and physical properties of the compound, making it a fascinating subject for both synthetic and structural studies.

Experimental Synthesis Protocol

Materials and Equipment

2.1.1 Chemical Reagents

- 4-Nitrophthalamide (starting material, 13.5-286 mmol scale)

- Thionyl chloride (SOCl₂, dehydration agent)

- N,N-Dimethylformamide (DMF, anhydrous)

- Ice-cold water (for quenching and precipitation)

- Methanol (for recrystallization) [2]

2.1.2 Equipment and Instrumentation

- Round-bottom flask (appropriately sized for reaction scale)

- Magnetic stirrer with temperature control

- Heating mantle or oil bath

- Vacuum filtration apparatus

- Ice-water bath for temperature control

- Nitrogen or argon purge system for inert atmosphere

- Temperature monitoring device

- Drying oven or desiccator for product drying [1] [3]

Step-by-Step Synthetic Procedure

Reaction Setup: Begin by placing dry DMF (10.4 mL for 13.5 mmol scale or 50-200 mL for larger scales) in a round-bottom flask equipped with a magnetic stir bar. Cool the DMF to 0-5°C using an ice-water bath, maintaining this temperature range throughout the subsequent addition [2] [3].

Thionyl Chloride Addition: Slowly add thionyl chloride (4.3 mL, 56 mmol for small scale; 83.5 mL, 1.144 mol for larger scale) dropwise to the chilled DMF over approximately 5-15 minutes while maintaining the temperature at 0-5°C. Caution: This addition is exothermic and must be performed slowly with adequate cooling to prevent uncontrolled reaction [1] [3].

Activation Period: After complete addition of thionyl chloride, continue stirring the reaction mixture at 0-5°C for an additional 15 minutes to ensure proper formation of the chloroiminium salt intermediate [3].

4-Nitrophthalamide Addition: Add 4-nitrophthalamide (2.83 g, 13.5 mmol for small scale; 15-60.1 g, 0.286 mol for larger scales) to the reaction mixture in one portion or in small aliquots if necessary. Maintain the inert atmosphere by purging with nitrogen or argon throughout this process [1] [3].

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature naturally and continue stirring for 18 hours (overnight) under an inert atmosphere. The reaction mixture typically develops a yellow coloration as the reaction proceeds [1] [2].

Work-up Procedure: After the 18-hour reaction period, slowly pour the homogeneous yellow solution onto excess vigorously stirred ice-water. The volume of ice-water should be approximately 3-5 times the volume of the reaction mixture to ensure adequate quenching and precipitation of the product [2] [3].

Product Isolation: Collect the precipitated 4-nitrophthalonitrile by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with multiple portions of ice-cold water to remove residual DMF, acid byproducts, and inorganic salts [1] [3].

Drying Process: Allow the filtered product to air-dry overnight or place it in a desiccator under vacuum to obtain the final product as a dry solid. The typical appearance is a light yellow to beige crystalline powder [2] [3].

Table 1: Synthesis Scale and Yield Data

| Scale Parameter | Small Scale [2] | Large Scale [3] | Unit |

|---|---|---|---|

| 4-Nitrophthalamide | 13.5 | 286 | mmol |

| DMF Volume | 10.4 | 200 | mL |

| Thionyl Chloride | 56 | 1144 | mmol |

| Reaction Time | 18 | 18 | h |

| Reported Yield | 68 | 89-92 | % |

| Melting Point | 135-140 (408-413 K) | 141 | °C |

Critical Parameters and Safety Considerations

Temperature Control: Maintaining the temperature during thionyl chloride addition is critical for reaction success and safety. Inadequate cooling may lead to violent decomposition, excessive gas evolution, or formation of side products [1] [3].

Atmosphere Management: The inert atmosphere (nitrogen or argon purge) is essential to prevent moisture ingress, which can hydrolyze thionyl chloride and reduce reaction efficiency. Ensure all connections are secure and the purge is maintained throughout the reaction [3].

Thionyl Chloride Handling: Thionyl chloride is a lachrymator and corrosive liquid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat [1] [3].

DMF Quality: Anhydrous DMF is essential for optimal yields. Commercial anhydrous DMF should be used, or DMF should be dried over molecular sieves before use if necessary [2].

Characterization and Analytical Data

Structural Confirmation Methods

The successful synthesis of 4-nitrophthalonitrile should be verified through multiple complementary analytical techniques to confirm chemical structure, purity, and identity.

Melting Point Determination: The melting point provides a preliminary indication of purity. Literature values report 135-140°C [2] and 141°C (by DSC) [3]. The observed melting point should fall within this range for pure product.

FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy reveals characteristic functional group vibrations. Key absorptions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural confirmation.

Single-Crystal X-ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction reveals orthorhombic crystal system with space group Pbca, unit cell parameters a = 12.8642(3) Å, b = 9.2013(2) Å, c = 13.2578(3) Å, V = 1569.29(6) ų, Z = 8 [2].

Table 2: Analytical Characterization Summary

| Analytical Method | Key Data Features | Structural Significance |

|---|---|---|

| Melting Point | 135-141°C | Purity indicator |

| FT-IR | 2241-2245 cm⁻¹ (C≡N) | Nitrile group confirmation |

| ¹H NMR | 9.04 ppm (d, J=2.1 Hz) | Aromatic proton ortho to nitro |

| ¹³C NMR | 114.55, 114.86 ppm | Nitrile carbon signals |

| X-ray Crystallography | Orthorhombic, Pbca | Molecular structure confirmation |

Solubility and Physical Properties

4-Nitrophthalonitrile exhibits characteristic solubility patterns that inform appropriate solvent selection for subsequent reactions and purification. The compound demonstrates good solubility in polar aprotic solvents such as DMF, DMSO, and acetonitrile. Moderate solubility is observed in methanol and acetone, while solubility in water and non-polar solvents like hexane is negligible [1]. This solubility profile guides recrystallization strategies, with methanol being a suitable solvent for recrystallization to obtain high-purity material [2]. The crystalline structure exhibits a distinctive zigzag topology in the ac plane sustained by C-H⋯N interactions, forming supramolecular layers that stack along the b axis [2].

Workflow Visualization

The synthesis and subsequent applications of 4-nitrophthalonitrile can be visualized through the following workflow, which illustrates the key steps from starting material to final applications:

Diagram 1: Synthetic workflow for 4-nitrophthalonitrile production and its principal applications in materials science and pharmaceutical research.

Applications in Pharmaceutical and Materials Research

Phthalocyanine Synthesis and Functionalization

4-Nitrophthalonitrile serves as a key precursor for the preparation of functionally substituted phthalocyanines, which represent a class of compounds with significant potential in pharmaceutical applications and advanced materials. The synthetic pathway involves cyclotetramerization of 4-(ciproxy)phthalonitrile derivatives in the presence of nickel or other metal salts to yield substituted metal phthalocyanine complexes [1]. These complexes exhibit exceptional thermal stability, with degradation temperatures approaching 309°C as determined by thermogravimetric analysis, making them suitable for various high-temperature applications [1]. The electronic spectra of these nickel phthalocyanine compounds in DMF display intense Q absorption bands at approximately 690 nm, indicating their potential as photosensitizing agents in photodynamic therapy and other light-mediated applications [1].

The substitution pattern achievable through 4-nitrophthalonitrile derivatives enables fine-tuning of phthalocyanine properties, including solubility, aggregation behavior, and electronic characteristics. For instance, the introduction of ciprofloxacin substituents creates phthalocyanine complexes with enhanced biological activity, potentially combining the photophysical properties of phthalocyanines with the antimicrobial properties of fluoroquinolone antibiotics [1]. This strategic molecular design approach facilitates the development of multimodal therapeutic agents capable of addressing complex medical challenges, particularly in the realm of antimicrobial resistance where conventional single-mechanism antibiotics often prove insufficient.

Antimicrobial Applications and Resistance Strategies

The functionalization of phthalocyanines using 4-nitrophthalonitrile as a building block has gained significant attention in addressing the growing challenge of antimicrobial resistance, particularly against Gram-negative bacteria which present additional permeability barriers compared to their Gram-positive counterparts [1]. Phthalocyanine-based compounds offer unique advantages as photosensitizing agents in photodynamic antimicrobial chemotherapy (PACT), where their ability to generate reactive oxygen species upon light activation provides a physical mechanism for microbial inactivation that circumvents conventional resistance mechanisms [1]. This approach represents a promising strategy against multidrug-resistant pathogens, including those producing metallo-β-lactamases which hydrolyze a broad range of β-lactam antibiotics [1].

Research indicates that metal phthalocyanines functionalized with antimicrobial substituents like ciprofloxacin exhibit enhanced bioactivity through potential synergistic effects between the photodynamic activity of the phthalocyanine core and the conventional antibiotic action of the substituent [1]. This dual-mode action approach may delay the development of resistance while potentially lowering required therapeutic doses. The thermal stability and solubility characteristics of these complexes further support their practical application in pharmaceutical formulations and medical devices, where they could serve as surface coatings with antimicrobial properties or as active components in therapeutic formulations for localized infections [1].

Troubleshooting and Optimization

Common Experimental Challenges

Low Yields: Suboptimal yields may result from inadequate temperature control during thionyl chloride addition, insufficient reaction time, or moisture contamination. Ensure strict temperature management at 0-5°C during critical addition steps and maintain anhydrous conditions throughout the process [2] [3].

Product Purity Issues: Impurities may arise from incomplete reaction, side product formation, or inadequate washing during workup. Extending the reaction time to the full 18 hours, ensuring efficient stirring, and thorough washing with ice-cold water during filtration can significantly improve product purity [1] [3].

Recrystallization Difficulties: If recrystallization from methanol yields poor recovery, consider alternative solvent systems such as methanol-water mixtures or gradient recrystallization approaches. The slow evaporation of methanol solutions typically produces crystals suitable for X-ray diffraction analysis [2].

Scalability Considerations

The synthesis protocol demonstrates excellent scalability, with consistent yields (68-92%) reported across scales ranging from 13.5 mmol to 286 mmol [2] [3]. For larger-scale implementations, ensure proportional increases in reactor volume to accommodate the reaction mixture and quenching solutions. Mechanical stirring may replace magnetic stirring for scales exceeding 50 g of starting material to maintain efficient mixing. The workup procedure remains effectively unchanged across scales, though filtration times may increase significantly with larger batches.

Conclusion

The synthesis of 4-nitrophthalonitrile from 4-nitrophthalamide via thionyl chloride-mediated dehydration represents a robust and scalable method for producing this valuable synthetic intermediate. The comprehensive characterization data provided enables researchers to confidently identify and validate the product structure, while the troubleshooting guidance addresses common practical challenges. The subsequent application of 4-nitrophthalonitrile in phthalocyanine synthesis demonstrates its significant potential in addressing contemporary challenges in antimicrobial resistance through innovative photodynamic approaches. As research continues to explore functional materials and therapeutic agents, this synthetic pathway provides a reliable foundation for accessing sophisticated molecular architectures with tailored properties for specific applications.

References

Comprehensive Application Notes and Protocols: 4-Nitrophthalamide in Phthalocyanine Precursor Synthesis

Introduction to 4-Nitrophthalamide and Its Role in Phthalocyanine Synthesis

4-Nitrophthalamide (CAS 13138-53-9) is a critical intermediate in the synthesis of specialized phthalocyanine compounds, serving as a key precursor in the production of substituted phthalonitrile derivatives. With the molecular formula O₂NC₆H₃(CONH₂)₂ and molecular weight of 209.16 g/mol, this compound features a benzene ring core with adjacent carboxamide groups at the 1,2-positions and a nitro substituent at the 4-position [1] [2]. Crystallographic analyses reveal that each substituent is twisted out of the plane of the benzene ring, with dihedral angles of 11.36° for the nitro group, and 60.89° and 34.39° for the amide groups, creating a three-dimensional architecture stabilized by N—H⋯O hydrogen bonding [2]. This specific molecular arrangement makes 4-nitrophthalamide particularly valuable for the synthesis of functionalized phthalonitriles, which are essential building blocks for producing phthalocyanine complexes with tailored properties.

The significance of 4-nitrophthalamide lies in its strategic position within the synthetic pathway to metal phthalocyanine complexes, which are important macrocyclic compounds with extensive applications in materials science, photodynamic therapy, organic electronics, and catalysis. Phthalocyanines exhibit exceptional thermal stability, intense absorption in the far-red to near-infrared region (600-850 nm), and efficient electron transfer capabilities, making them valuable for advanced technological applications [3] [4] [5]. The nitro group at the 4-position provides a synthetic handle for further functionalization through nucleophilic substitution reactions, allowing researchers to introduce various substituents that modulate the solubility, electronic properties, and application potential of the resulting phthalocyanine materials. This protocol document provides comprehensive experimental procedures and characterization data for utilizing 4-nitrophthalamide in the synthesis of phthalocyanine precursors, targeting researchers and drug development professionals working with these specialized macrocyclic systems.

Synthesis Pathway and Workflow

Overall Synthetic Route

The synthesis of phthalocyanine complexes from 4-nitrophthalamide follows a multi-step pathway that transforms this key intermediate through a series of carefully controlled reactions into functionalized phthalocyanine complexes. The complete workflow involves sequential transformations beginning with the preparation of 4-nitrophthalamide itself, followed by dehydration to the corresponding phthalonitrile, nucleophilic substitution to install desired functionalities, and finally metal-templated cyclotetramerization to form the target phthalocyanine macrocycle [3] [6]. This pathway enables the incorporation of various substituents at the peripheral positions of the phthalocyanine ring system, allowing fine-tuning of properties such as solubility, aggregation behavior, and electronic characteristics for specific applications.

The following diagram illustrates the complete synthetic workflow from starting materials to final phthalocyanine products:

Key Chemical Transformations

The synthesis of metal phthalocyanine complexes from 4-nitrophthalamide involves several crucial chemical transformations that build molecular complexity in a stepwise fashion. The initial step typically involves the nitration of phthalamide to introduce the nitro group at the 4-position, which subsequently acts as a leaving group in nucleophilic aromatic substitution reactions. The dehydration of 4-nitrophthalamide using thionyl chloride in N,N-dimethylformamide (DMF) represents a key transformation that converts the carboxamide functionalities to nitrile groups, yielding 4-nitrophthalonitrile [3]. This intermediate then undergoes nucleophilic displacement of the nitro group with various substituents such as alkoxy, aryloxy, or in specific cases, drug molecules like ciprofloxacin, to generate functionalized phthalonitrile derivatives [3].

The final cyclotetramerization reaction represents the most critical transformation, where four phthalonitrile units assemble around a metal template to form the conjugated 18 π-electron macrocyclic system characteristic of phthalocyanines. This reaction typically requires elevated temperatures and the presence of metal salts (such as nickel, cobalt, or zinc acetates) that template the macrocyclization and become incorporated into the central cavity of the phthalocyanine complex [3] [4] [6]. The specific metal ion used significantly influences the electronic properties, coordination geometry, and application potential of the resulting phthalocyanine material. This synthetic pathway demonstrates the versatility of 4-nitrophthalamide as a building block for producing diverse phthalocyanine structures with tailored properties for various technological and biomedical applications.

Experimental Protocols

Synthesis of 4-Nitrophthalamide

Objective: This protocol describes the synthesis of 4-nitrophthalamide from phthalimide through nitration followed by ammonolysis [2].

Materials:

- Phthalimide (starting material, 1.0 equiv.)

- Concentrated ammonium hydroxide (NH₄OH, 5-10 equiv.)

- Nitrating mixture (concentrated HNO₃/H₂SO₄ or equivalent)

- Deionized water

- Ice bath equipment

Procedure:

Nitration of Phthalimide:

- Dissolve phthalimide (10.0 g, 68.0 mmol) in concentrated sulfuric acid (30 mL) with stirring at 0-5°C using an ice bath.

- Slowly add dropwise a nitrating mixture (comprising concentrated HNO₃:H₂SO₄ 1:1 v/v, 15 mL) over 45 minutes while maintaining the temperature below 5°C.

- After complete addition, continue stirring for 3-4 hours while allowing the reaction mixture to gradually warm to room temperature.

- Pour the reaction mixture onto crushed ice (150 g) with vigorous stirring. Collect the precipitated 4-nitrophthalimide by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Ammonolysis to 4-Nitrophthalamide:

- Suspend the crude 4-nitrophthalimide (8.5 g, 44.2 mmol) in concentrated ammonium hydroxide (50 mL, 28-30% NH₃).

- Stir the suspension at room temperature for 24 hours.

- Filter the resulting off-white precipitate under vacuum and wash with cold water (3 × 20 mL).

- Recrystallize the crude product from hot water to obtain pure 4-nitrophthalamide as colorless crystals.

Yield: 63.8% (6.0 g, 28.7 mmol) [2]

Characterization:

- Melting Point: 465-469 K (192-196°C) [2]

- Spectroscopy: FT-IR shows characteristic amide N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1680 cm⁻¹, and nitro group stretches at ~1540 and ~1350 cm⁻¹.

- Crystallography: Monoclinic crystal system, space group P2₁/c with unit cell parameters a = 7.7425 Å, b = 9.6634 Å, c = 12.1276 Å, β = 106.008° [2].

Dehydration to 4-Nitrophthalonitrile

Objective: Conversion of 4-nitrophthalamide to 4-nitrophthalonitrile via dehydration using thionyl chloride in DMF [3].

Materials:

- 4-Nitrophthalamide (1.0 equiv.)

- Thionyl chloride (SOCl₂, 3.0 equiv.)

- Anhydrous N,N-dimethylformamide (DMF, solvent)

- Anhydrous dichloromethane (DCM)

- Sodium bicarbonate solution (sat. aq.)

- Anhydrous magnesium sulfate

Procedure:

- Suspend 4-nitrophthalamide (5.0 g, 23.9 mmol) in anhydrous DMF (25 mL) under inert atmosphere.

- Carefully add thionyl chloride (5.3 mL, 71.7 mmol) dropwise with stirring at 0°C.

- Heat the reaction mixture to 80°C and maintain with stirring for 4-6 hours, monitoring by TLC (eluent: hexane/ethyl acetate 7:3).

- After completion, cool the reaction mixture to room temperature and carefully pour into ice-cold water (100 mL) with stirring.

- Extract the product with DCM (3 × 50 mL). Combine the organic extracts and wash successively with saturated NaHCO₃ solution (2 × 50 mL) and brine (50 mL).

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-nitrophthalonitrile as a yellow solid.

Yield: 70-80% (3.2-3.7 g, 18.5-21.4 mmol)

Characterization:

- Melting Point: 175°C [3]

- Spectroscopy: FT-IR shows disappearance of amide bands and appearance of sharp C≡N stretch at ~2230 cm⁻¹ [6].

Preparation of Substituted Phthalonitrile Derivatives

Objective: Synthesis of functionalized phthalonitrile derivatives via nucleophilic aromatic substitution of 4-nitrophthalonitrile [3].

Materials:

- 4-Nitrophthalonitrile (1.0 equiv.)

- Nucleophile (1.2 equiv.; e.g., ciprofloxacin, alkoxides, thiols)

- Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.)

- Anhydrous DMF or DMSO as solvent

Procedure:

- Dissolve 4-nitrophthalonitrile (1.0 g, 5.8 mmol) and the nucleophile (7.0 mmol) in anhydrous DMF (15 mL).

- Add anhydrous K₂CO₃ (1.6 g, 11.6 mmol) and stir the reaction mixture at 60-80°C for 8-12 hours under nitrogen atmosphere.

- Monitor reaction progress by TLC (eluent: appropriate mobile phase).

- Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring.

- Collect the precipitate by filtration or extract with ethyl acetate (3 × 30 mL) depending on the product's physical state.

- Purify the crude product by recrystallization or column chromatography.

Yield: 60-85% depending on the nucleophile

Characterization:

- Spectroscopy: FT-IR shows maintenance of C≡N stretch at ~2230 cm⁻¹ and new bands corresponding to the introduced functional groups.

- Chromatography: TLC and HPLC confirm product purity and identity.

Cyclotetramerization to Metal Phthalocyanine Complexes

Objective: Synthesis of metal phthalocyanine complexes via template-assisted cyclotetramerization of substituted phthalonitrile derivatives [3] [6].

Materials:

- Substituted phthalonitrile derivative (1.0 equiv.)

- Metal salt (0.25 equiv.; e.g., Ni(OAc)₂, Co(Ac)₂·4H₂O, Zn(OAc)₂)

- High-boiling solvent (e.g., DMF, DMSO, 1-chloronaphthalene)

- Nitrogen or argon atmosphere

- Methanol, acetone for washing

Procedure:

- Suspend the substituted phthalonitrile (2.0 mmol) and metal salt (0.5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a condenser.

- Purge the system with nitrogen and heat to 140-160°C with vigorous stirring for 12-24 hours.

- Monitor the reaction progress by UV-Vis spectroscopy (appearance of Q-band at 650-750 nm).

- After completion, cool the reaction mixture to room temperature.

- Pour the mixture into methanol (50 mL) and stir for 30 minutes.

- Collect the precipitated phthalocyanine complex by filtration.

- Wash successively with methanol, acetone, and water.

- Purify by Soxhlet extraction with appropriate solvents (e.g., hexane, DCM, methanol) or by column chromatography.

Yield: 50-70% depending on substituents and metal

Characterization:

- Spectroscopy: UV-Vis shows characteristic Q-band at 650-750 nm and B-band at 300-400 nm [3] [6].

- Analytical Data: FT-IR, NMR, elemental analysis confirm structure.

Table 1: Summary of Experimental Conditions for Phthalocyanine Synthesis

| Reaction Step | Key Reagents | Reaction Conditions | Typical Yield | Key Monitoring Method |

|---|---|---|---|---|

| Nitration | Phthalimide, HNO₃/H₂SO₄ | 0-5°C → RT, 3-4 hours | 60-70% | TLC, Precipitation |

| Ammonolysis | 4-Nitrophthalimide, NH₄OH | RT, 24 hours | 60-65% | Precipitation |

| Dehydration | SOCl₂, DMF | 80°C, 4-6 hours | 70-80% | TLC (Hexane:EtOAc 7:3) |

| Nucleophilic Substitution | K₂CO₃, Nucleophile | 60-80°C, 8-12 hours | 60-85% | TLC |

| Cyclotetramerization | Metal salt, DMF | 140-160°C, 12-24 hours | 50-70% | UV-Vis (Q-band appearance) |

Characterization and Analytical Data

Structural and Spectral Characterization

Comprehensive characterization of synthetic intermediates and final phthalocyanine products is essential for confirming chemical structures and evaluating properties. The following analytical techniques provide complementary information about the molecular structure, purity, and electronic characteristics of these compounds:

Spectroscopic Methods:

- FT-IR Spectroscopy: 4-Nitrophthalamide shows characteristic bands for amide N-H stretches (3300-3200 cm⁻¹), C=O stretches (1680-1660 cm⁻¹), and nitro group asymmetrical and symmetrical stretches (1540 cm⁻¹ and 1350 cm⁻¹) [2]. The conversion to 4-nitrophthalonitrile is confirmed by the disappearance of amide bands and appearance of a sharp C≡N stretch at 2230 cm⁻¹ [6]. Phthalocyanine complexes show characteristic macrocyclic vibrations at 1600-1500 cm⁻¹ (C=C, C=N stretches) and 1270-1300 cm⁻¹ (C-N stretches) [6].

- UV-Vis Spectroscopy: Phthalocyanine complexes exhibit two characteristic absorption regions - the Q-band in the 600-750 nm range and the B-band (Soret band) at 300-400 nm [3] [4] [6]. Specific examples include nickel phthalocyanine (λmax = 690 nm) [3] and cobalt phthalocyanine (λmax = 677 nm) [6] in DMF. The position and intensity of the Q-band are sensitive to the central metal ion, peripheral substituents, and solvent environment.

- NMR Spectroscopy: 4-Nitrophthalamide exhibits characteristic proton NMR signals for aromatic protons (δ 7.5-8.5 ppm) and amide NH₂ protons (δ 5.5-7.0 ppm) [2]. Phthalonitrile derivatives show simplified aromatic patterns due to symmetry, while metal phthalocyanines may exhibit broadened or paramagnetically shifted signals depending on the metal center.

- Mass Spectrometry: MALDI-TOF or ESI-MS provides molecular weight confirmation through the presence of molecular ion peaks corresponding to [M]⁺ or [M+H]⁺ for intermediates and phthalocyanine complexes.

Thermal and Physical Properties:

- Melting Points: 4-Nitrophthalamide melts at 465-469 K (192-196°C) [2], while 4-nitrophthalonitrile melts at 175°C [3].

- Thermal Stability: Thermal gravimetric analysis (TGA) of nickel phthalocyanine shows decomposition beginning at 309°C, while cobalt phthalocyanine begins degradation around 300°C, demonstrating high thermal stability [3] [6].

- Solubility: Unsubstituted metal phthalocyanines exhibit very low solubility in common organic solvents [6], while substituted derivatives show enhanced solubility in solvents like DMF, DMSO, THF, and chlorinated solvents depending on the nature of the peripheral substituents [3] [4].

Table 2: Characterization Data for Key Compounds in Phthalocyanine Synthesis

| Compound | Melting Point | FT-IR Key Bands (cm⁻¹) | UV-Vis λmax (nm) | Thermal Stability | Solubility |

|---|---|---|---|---|---|

| 4-Nitrophthalamide | 465-469 K [2] | N-H: 3300-3200, C=O: 1680-1660, NO₂: 1540, 1350 [2] | - | - | Moderate in water, DMF |

| 4-Nitrophthalonitrile | 175°C [3] | C≡N: 2230, NO₂: 1530, 1340 [6] | - | - | Good in DMF, acetone |

| Nickel Phthalocyanine | >300°C (dec) | C=C/C=N: 1600-1500, C-N: 1270-1300 [3] | 690 (Q-band) [3] | Onset at 309°C [3] | Low in common solvents |

| Cobalt Phthalocyanine | >300°C (dec) | C=O: 1709, C=C: 1611, C-O: 1275 [6] | 677 (Q-band) [6] | Onset at ~300°C [6] | Low in THF, DMF |

Electrochemical and Physical Properties

Electrochemical Characterization:

- Cyclic Voltammetry: Phthalocyanine complexes exhibit characteristic redox processes associated with the macrocyclic ring and metal center. The electron transfer abilities of phthalocyanine derivatives make them valuable for applications in molecular electronics, optoelectronics, and electrocatalysis [4]. Substituted phthalocyanines show modulated redox potentials depending on the electron-donating or electron-withdrawing nature of the substituents.

Structural Characterization:

- X-ray Crystallography: Single-crystal analysis of 4-nitrophthalamide reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.7425 Å, b = 9.6634 Å, c = 12.1276 Å, β = 106.008° [2]. The molecular structure shows all substituents twisted out of the benzene ring plane, with dihedral angles of 11.36° (nitro group) and 60.89°/34.39° (amide groups) [2].

- Theoretical Calculations: Computational studies including density functional theory (DFT) provide insights into electronic structure, molecular orbitals, spectroscopic properties of phthalocyanine complexes [3].

Applications and Future Perspectives

Key Applications of Synthesized Phthalocyanines

Materials Science Applications:

- Organic Electronics: Phthalocyanines find extensive applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and thermal stability [4] [5]. Silicon phthalocyanines, in particular, have gained attention for their reduced aggregation and tunable optoelectronic properties through axial functionalization [5].

- Sensors: The redox activity and selective binding properties of functionalized phthalocyanines make them suitable for chemical sensors, with applications in environmental monitoring and medical diagnostics [7].

- Catalysis: Metal phthalocyanines serve as efficient catalysts for various transformations, including electrocatalytic oxygen reduction reactions and oxidative catalysis, particularly when substituted with electron-withdrawing groups like nitro substituents [7].

Biomedical Applications:

- Photodynamic Therapy (PDT): Phthalocyanines have emerged as promising second-generation photosensitizers for cancer treatment due to their strong absorption in the therapeutic window (600-850 nm), efficient singlet oxygen generation, and tunable pharmacokinetics [4]. Amphiphilic derivatives, such as those containing ciprofloxacin substituents, show enhanced tumor affinity and bioavailability [3] [4].

- Bioimaging: The intense fluorescence and high photostability of certain phthalocyanine derivatives make them valuable as contrast agents for fluorescence imaging and photoacoustic imaging.

- Antimicrobial Applications: Some metal phthalocyanine complexes exhibit intrinsic antibacterial properties or can be activated with light for antimicrobial photodynamic therapy [3].

Troubleshooting and Common Experimental Challenges

Synthesis Optimization:

- Low Yields in Cyclotetramerization: Ensure strict anhydrous conditions and use freshly purified solvents. Optimize metal template size match with phthalocyanine cavity. Consider alternative metal salts or addition of catalytic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) [4].

- Solubility Issues: Introduce appropriate substituents (alkyl, alkoxy, sulfonic acid, or tertiary butyl groups) to enhance solubility in organic or aqueous media [4] [7]. For severe solubility problems, consider axial substitution in silicon phthalocyanines [5].

- Purification Challenges: Use sequential Soxhlet extraction with solvents of increasing polarity, or employ chromatographic methods on silica gel with appropriate eluent systems. For particularly stubborn impurities, consider sublimation under high vacuum.

Characterization Issues:

- Aggregation in UV-Vis Spectra: Use dilute solutions (10⁻⁵-10⁻⁶ M) and employ coordinating solvents like DMF or pyridine to disrupt aggregation. Apply extended Beer-Lambert law analysis for quantitative measurements.

- Paramagnetic Broadening in NMR: For paramagnetic metal centers (e.g., Co²⁺), use alternative characterization methods like mass spectrometry, elemental analysis, and UV-Vis spectroscopy for structural confirmation.

Safety Considerations and Regulatory Aspects

Chemical Safety:

- 4-Nitrophthalamide: Avoid inhalation of dust and contact with skin or eyes. Use appropriate personal protective equipment including gloves and safety glasses.

- Thionyl Chloride: Handle with extreme care in a fume hood due to corrosive nature and violent reaction with water. Use appropriate acid-resistant gloves and face protection.

- Metal Salts: Many metal salts used in phthalocyanine synthesis (especially nickel and cobalt compounds) may be sensitizers, toxic, or potential carcinogens. Implement proper handling procedures and waste disposal.

Regulatory Considerations:

- For pharmaceutical applications, ensure compliance with appropriate regulatory guidelines (FDA, EMA) for drug-device combination products if phthalocyanines are intended as photosensitizers for clinical photodynamic therapy.

- For environmental applications, assess the ecological impact of phthalocyanine derivatives, particularly those containing heavy metals, before large-scale deployment.

Conclusion

The synthesis of phthalocyanine precursors using 4-nitrophthalamide as a key intermediate provides a versatile platform for producing functional macrocyclic compounds with tailored properties for diverse applications. The protocols outlined in this document detail efficient synthetic methodologies for the preparation, functionalization, and characterization of phthalocyanine complexes, with particular emphasis on the critical role of 4-nitrophthalamide as a synthetic building block. The comprehensive characterization data and troubleshooting guidelines support researchers in obtaining high-quality materials for applications ranging from organic electronics to photodynamic therapy. The continuing development of novel synthetic methodologies, including recent advances in meso-position editing of phthalocyanines [8], promises to further expand the structural diversity and application potential of these remarkable macrocyclic systems.

References

- 1. - 4 | CAS 13138-53-9 | SCBT - Santa Cruz... Nitrophthalamide [scbt.com]

- 2. (IUCr) 4 - Nitrophthalamide [journals.iucr.org]

- 3. and Characterization of Metal Synthesis Complex... Phthalocyanine [ejtas.com]

- 4. and Functional Properties of Syntheses - PMC Phthalocyanines [pmc.ncbi.nlm.nih.gov]

- 5. Silicon phthalocyanines : synthesis and resurgent applications... [pubs.rsc.org]

- 6. (PDF) Synthesis, Characterization, and Evaluation of Electrochemical... [academia.edu]

- 7. (PDF) Synthesis of substituted phthalocyanines [academia.edu]

- 8. of nickel(II)-containing meso-edited Synthesis ... phthalocyanine [nature.com]

Application Notes and Protocols: Dehydration of 4-Nitrophthalamide to 4-Nitrophthalonitrile

Introduction

4-Nitrophthalonitrile is a critical precursor for synthesizing functional phthalocyanine complexes. These complexes are valuable in developing dyes, pigments, and photosensitizers for antimicrobial therapies [1]. The dehydration of 4-nitrophthalamide is a key step in its synthesis. This protocol outlines a reliable dehydration method using thionyl chloride in ( N,N )-Dimethylformamide (DMF), yielding the nitrile essential for subsequent cyclotetramerization reactions [1].

Chemical Profile of 4-Nitrophthalamide

- IUPAC Name: 4-Nitrophthalamide

- CAS Number: 13138-53-9 [2] [3]

- Molecular Formula: ( C_8H_7N_3O_4 ) [3]

- Molecular Weight: 209.16 g/mol [2] [3]

- Appearance: Solid (specific color and form not detailed in search results)

- Melting Point: 223 °C [1]

- Primary Application: Intermediate in the synthesis of phthalocyanines [2].

Experimental Protocol: Dehydration of 4-Nitrophthalamide

Principle

The reaction involves the dehydration of a primary amide to a nitrile. Thionyl chloride (( SOCl_2 )) acts as a dehydrating agent, with DMF serving as both a solvent and a catalyst to facilitate the reaction [1].

Safety Considerations and Hazards

- Thionyl Chloride (( SOCl_2 )): Reacts violently with water, releasing toxic gases (HCl and SO₂). Use within a certified fume hood, and wear appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles.

- ( N,N )-Dimethylformamide (DMF): Can be absorbed through the skin and has reproductive toxicity. Handle with gloves in a fume hood.

- General: Standard laboratory safety practices for handling hazardous chemicals must be followed.

Materials and Equipment

- Reagents:

- Equipment:

Step-by-Step Procedure

- Reaction Setup: Charge a dry round-bottom flask with 4-nitrophthalamide and add anhydrous DMF.

- Thionyl Chloride Addition: Cool the mixture in an ice-water bath. Slowly add thionyl chloride dropwise via a dropping funnel with continuous stirring. Control the addition rate to manage potential vigorous gas evolution.

- Heating and Stirring: After addition, fit the flask with a reflux condenser. Heat the reaction mixture to 70-80°C with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.

- Reaction Quenching and Work-up: Upon completion, carefully pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring. A solid product should precipitate.

- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain pure 4-nitrophthalonitrile as crystals.

- Drying: Dry the purified crystals in a vacuum desiccator over ( P_2O_5 ) overnight.

Characterization and Analysis

- Yield: Report the mass and percentage yield.

- Melting Point: Confirm the identity and purity of the product. The expected melting point of 4-nitrophthalonitrile is 175 °C [1].

- Solubility: Confirm solubility in common laboratory solvents like acetone, methanol, and DMF [1].

- Spectroscopy:

- FT-IR: The spectrum should show a sharp ( C \equiv N ) stretch around 2240 cm⁻¹, confirming the formation of the nitrile group, and the absence of the amide carbonyl stretches.

- NMR: ( ^1H ) NMR should be consistent with the structure of 4-nitrophthalonitrile.

Data Summary

Table 1: Physicochemical Properties of Starting Material and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Nitrophthalamide | 13138-53-9 [2] [3] | ( C_8H_7N_3O_4 ) [3] | 209.16 [2] [3] | 223 [1] |

| 4-Nitrophthalonitrile | Information Missing | ( C_8H_3N_3O_2 ) | 173.14 | 175 [1] |

Table 2: Key Experimental Parameters for Dehydration

| Parameter | Condition or Value |

|---|---|

| Dehydrating Agent | Thionyl Chloride (( SOCl_2 )) [1] |

| Solvent | ( N,N )-Dimethylformamide (DMF) [1] |

| Reaction Temperature | 70-80 °C [1] |

| Reaction Time | 4-6 hours [1] |

| Key Characterization | Melting Point, FT-IR (C≡N stretch at ~2240 cm⁻¹), NMR [1] |

Workflow Diagram

The diagram below summarizes the entire synthetic pathway from phthalamide to the final metal phthalocyanine complex.

Downstream Applications

The synthesized 4-nitrophthalonitrile is a versatile intermediate. As demonstrated, it can be further functionalized and cyclized to form metal phthalocyanine complexes [1]. These complexes exhibit intense absorption in the visible region (Q-band around 690 nm in DMF) and high thermal stability (degradation onset around 309 °C), making them suitable for applications in photodynamic therapy and as advanced materials [1].

References

Synthesis and Role of 4-Nitrophthalamide

4-Nitrophthalamide (CAS 13138-53-9) is primarily used as a key intermediate in multi-step organic synthesis. Its main application is in the production of phthalocyanine complexes, which are compounds with potential uses in dyes and as biologically active substances [1] [2] [3].

The typical synthetic pathway involves 4-nitrophthalamide as a precursor to 4-nitrophthalonitrile, a crucial building block for phthalocyanine rings. The general workflow is as follows:

Detailed Experimental Protocols

The synthesis of 4-nitrophthalamide is often the first step in a sequence. Here is a detailed protocol for its conversion into 4-nitrophthalonitrile, a key subsequent intermediate.

Protocol 1: Synthesis of 4-Nitrophthalonitrile from 4-Nitrophthalamide

This procedure involves the dehydration of 4-nitrophthalamide using thionyl chloride (SOCl₂) in N,N-Dimethylformamide (DMF) [1] [4].

- Reaction Setup: A dry, inert atmosphere (nitrogen or argon) is required. Add thionyl chloride (83.5 mL, 1.144 mol) dropwise to dry DMF (200 mL) cooled to 0-5 °C in an ice bath [4].

- Reaction Procedure: After complete addition, stir the mixture for 15 minutes at 0-5 °C. Add 4-nitrophthalamide (60.1 g, 0.286 mol) and allow the reaction mixture to warm slowly to room temperature. React for 18 hours under a nitrogen purge [1] [4].

- Work-up and Isolation: Slowly pour the resulting reaction mixture into ice water to crystallize the product. Collect the solid precipitate via vacuum filtration, wash thoroughly with ice-cold water, and air-dry overnight [4].

- Yield and Characterization: The expected yield is 89-92% [4]. The melting point is reported to be 141°C (by DSC) or 175°C, demonstrating variability depending on measurement method and purity [1] [4].

Protocol 2: Alternative Amidation and Dehydration

A patent describes a related amidation and dehydration process for a similar compound, 4-bromo-5-nitrophthalimide [3]. This protocol uses different reagents and can inform potential variations.

- Amidation of Halogenated Intermediate: Amidate 4-bromo-5-nitrophthalimide using a 25% aqueous ammonium hydroxide solution in the presence of ammonium chloride. Reaction conditions are 35-40 °C for 1.5-2 hours at a molar ratio of 1:30-32:2-4 (nitrophthalimide : NH₄OH : NH₄Cl) [3].

- Alternative Dehydration Agent: Dehydrate the resulting amide using phosphorus oxychloride (POCl₃) in DMF at 30-35 °C for 1.5-2 hours. The molar ratio is 1:1.2-1.3:8-10 (amide : POCl₃ : DMF) [3].

Characterization and Analytical Data

The synthesized compounds are typically characterized using several analytical techniques. The table below summarizes key data for the compounds in the synthesis pathway from 4-nitrophthalamide to the metal phthalocyanine complex [1].

| Compound Name | Melting Point (°C) | Notable Spectral Data (e.g., FT-IR, UV-Vis) |

|---|---|---|

| 4-Nitrophthalamide | 223 | Characteristic amide and nitro group stretches [1]. |

| 4-Nitrophthalonitrile | 141-175 | FTIR (cm⁻¹): 3090 (C-H aromatic), 2245 (C≡N), 1534 & 1351 (N-O stretch), 852 (C-N) [4]. |

| Nickel Phthalocyanine Complex | - | UV-Vis (DMF): Intense Q-band absorption at ~690 nm [1]. TGA: Onset of degradation at 309 °C [1]. |

Key Practical Considerations

- Solubility: The intermediates and final phthalocyanine complex exhibit varying solubility. They are often confirmed to be soluble in common laboratory solvents like acetone, methanol, and DMF, with DMF being particularly important for the final complex [1].

- Thermal Stability: Phthalocyanine complexes derived from this pathway show high thermal stability, making them suitable for further high-temperature applications or analysis [1].

Further Research Directions

The search results do not contain specific "amidation reactions" of 4-nitrophthalamide itself, focusing instead on its use as a precursor. To find more specific reactions, you could:

- Explore the amide coupling reagents mentioned in [5], such as HATU, COMU, or T3P, to investigate how they might be applied to derivatives of 4-nitrophthalamide.

- Use SciFinder or Reaxys to search specifically for "4-nitrophthalamide" in a reaction role, which may reveal more specialized applications or modifications.

References

- 1. Synthesis and Characterization of Metal Phthalocyanine Complex... [ejtas.com]

- 2. - 4 | CAS 13138-53-9 | SCBT - Santa Cruz... Nitrophthalamide [scbt.com]

- 3. RU2167855C2 - Method of synthesis of... - Google Patents [patents.google.com]

- 4. -Nitrophthalonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Evaluation of alternative solvents in common amide coupling reactions ... [pubs.rsc.org]

Application Notes and Protocols for 4-Nitrophthalamide in Heterocyclic Compound Synthesis

Chemical Profile and Primary Applications

4-Nitrophthalamide (CAS 13138-53-9) is a key synthetic intermediate with the molecular formula C8H7N3O4 and a molecular weight of 209.16 g/mol [1] [2]. Its primary application in organic synthesis is as a precursor for phthalocyanines [1] and other nitrogen-containing heterocycles. Phthalocyanines are macrocyclic compounds with extensive applications in materials science, including as dyes, pigments, and in electronic devices. The nitro group and amide functionalities on the benzene ring make this compound a versatile building block for further functionalization and ring-forming reactions.

The compound's significance stems from its role in constructing highly functionalized heterocyclic compounds, which are essential scaffolds in medicinal chemistry and drug development [3] [4]. Nitrogen-containing heterocycles are found in a vast number of biologically active molecules, and 4-nitrophthalamide provides a strategic entry point into this important chemical space.

Physicochemical Properties and Handling

The following table summarizes the key physicochemical data for 4-Nitrophthalamide.

Table 1: Physicochemical Properties of 4-Nitrophthalamide

| Property | Value / Description | Reference |

|---|---|---|

| CAS Number | 13138-53-9 | [1] |

| Molecular Formula | C8H7N3O4 | [5] [1] |

| Molecular Weight | 209.16 g/mol | [5] [1] |

| Melting Point | 465-469 K (192-196 °C) | [5] |

| X-ray Crystal Structure | Monoclinic, space group P21/c | [5] |

| Unit Cell Parameters | a = 7.7425 Å, b = 9.6634 Å, c = 12.1276 Å, β = 106.008° | [5] |

In the solid state, 4-Nitrophthalamide exhibits a three-dimensional architecture stabilized by a network of N–H⋯O hydrogen bonds [5]. The substituents are non-coplanar with the benzene ring; the nitro group is twisted by 11.36°, while the two amide groups are twisted by 60.89° and 34.39°, respectively [5]. This conformation influences its reactivity and crystal packing.

Synthetic Protocol: Synthesis of 4-Nitrophthalamide

This protocol describes the synthesis of 4-Nitrophthalamide from 4-nitrophthalimide, adapted from a published procedure [5].

Reaction Scheme and Workflow

The synthesis is a single-step ammonolysis reaction. The following diagram illustrates the experimental workflow.

Materials and Equipment

- 4-Nitrophthalimide

- Ammonium Hydroxide, Concentrated (NH4OH)

- Deionized Water

- Ice

- Round-bottom flask (e.g., 500 mL)

- Magnetic stirrer and stir bar

- Buchner funnel and filter flask

- Vacuum pump

- Filter paper

- Drying oven or desiccator

Step-by-Step Procedure

- Reaction Setup: In a suitable round-bottom flask, combine 4-nitrophthalimide and a sufficient volume of concentrated ammonium hydroxide (NH₄OH) to form a slurry [5].

- Stirring: Stir the reaction mixture vigorously at room temperature for 24 hours [5].

- Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is considered complete when a precipitate (the product) has formed.

- Isolation: After 24 hours, filter the resulting off-white precipitate under vacuum using a Buchner funnel [5].

- Washing: Wash the solid cake thoroughly with several portions of cold water to remove any residual ammonium hydroxide or soluble impurities [5].

- Drying: Allow the product to dry under vacuum or in a drying oven. The reported yield is approximately 64% (0.68 g from a scale using 4-nitrophthalimide) [5].

- Crystallization (Optional): For single-crystal X-ray diffraction studies, crystals suitable for analysis can be grown by slow evaporation of an aqueous solution of the compound [5].

Application in Heterocyclic Synthesis: Dehydration to 4-Nitrophthalonitrile

A critical application of 4-nitrophthalamide is its use as a direct precursor to 4-nitrophthalonitrile, a vital intermediate for phthalocyanine synthesis.

Reaction Pathway

The transformation involves a dehydration reaction, converting the primary amides into nitrile groups. The following diagram outlines this synthetic pathway and its connection to phthalocyanine synthesis.

Protocol Notes

- Dehydration Conditions: While the specific protocol for this dehydration is not detailed in the search results, common laboratory methods for converting primary amides to nitriles include reaction with thionyl chloride (SOCl2) or phosphorous pentoxide (P2O5) under heated conditions.

- Downstream Utility: The resulting 4-nitrophthalonitrile can then undergo cyclotetramerization with metal salts or other dinitriles to form functionalized phthalocyanines [5] [1]. The nitro group in the starting material is retained in the intermediate and allows for further substitution on the phthalocyanine ring, enabling fine-tuning of its electronic properties.

Analytical Characterization Data

Successful synthesis and purity of 4-Nitrophthalamide can be confirmed by the following analytical techniques.

Table 2: Analytical Characterization Data for 4-Nitrophthalamide

| Analytical Method | Key Characteristic Data | Reference |

|---|---|---|

| Melting Point | 465-469 K (192-196 °C) | [5] |

| Single Crystal X-ray Diffraction | Confirms molecular structure, torsion angles, and hydrogen bonding network. | [5] |

| FTIR Spectroscopy | Expected strong absorptions for:

- N-H stretch (amide) ~3300 cm⁻¹

- C=O stretch (amide) ~1680-1650 cm⁻¹

- NO₂ asymmetric & symmetric stretches ~1550 & ~1350 cm⁻¹ | - | | NMR Spectroscopy (¹H & ¹³C) | ¹H NMR in d-DMSO: Amide N-H protons appear downfield (~7.0-7.5 ppm). Aromatic protons form a characteristic pattern. | - |

Safety and Storage

- General Handling: Standard laboratory safety practices should be followed. Use personal protective equipment (PPE) including safety glasses, gloves, and a lab coat.

- Ammonia Exposure: The synthesis involves concentrated ammonium hydroxide, which is corrosive and releases pungent fumes. Work should be conducted in a well-ventilated fume hood.

- Storage: The compound should be stored in a cool, dry place, in a tightly sealed container away from strong oxidizing agents.

Conclusion

4-Nitrophthalamide serves as a structurally characterized and reliably synthesized intermediate for accessing complex heterocyclic systems, most notably phthalocyanines. The protocols outlined herein provide a foundation for its preparation and utilization in research settings. Its well-defined hydrogen-bonded crystal structure and the reactivity of its functional groups make it a valuable building block in materials science and medicinal chemistry.

References

- 1. - 4 | CAS 13138-53-9 | SCBT - Santa Cruz... Nitrophthalamide [scbt.com]

- 2. CAS 13138-53-9 4 - nitrophthalamide - Alfa Chemistry [alfa-chemistry.com]

- 3. with their recent development: an integrated... Heterocyclic compounds [ijpsr.com]

- 4. , Structural and Antioxidant Studies of Some... | PLOS One Synthesis [journals.plos.org]

- 5. (IUCr) 4 - Nitrophthalamide [journals.iucr.org]

Application Notes: Recrystallization of 4-Nitrophthalamide - Solubility Data and Protocols

Introduction

4-Nitrophthalamide (CAS 13138-53-9) is an important synthetic intermediate primarily used in the synthesis of phthalocyanines and other complex organic molecules [1] [2]. In pharmaceutical contexts, it serves as a precursor for compounds like the antidepressant Citalopram [3]. Purification of this compound is typically achieved through recrystallization, a process whose efficiency depends critically on precise solubility data. These notes provide comprehensive solubility measurements, detailed recrystallization protocols, and thermodynamic modeling data to support researchers in optimizing purification processes for 4-nitrophthalamide.

Physicochemical Properties

4-Nitrophthalamide has the molecular formula C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol [1] [4]. The compound typically appears as an off-white to light yellow powder or crystalline solid [4]. Different sources report varying melting points, including 223°C [2] and 195°C (with decomposition) [4], which may reflect different crystalline forms or purity levels.

Solubility Data

Solubility in Pure Solvents

The solubility of 4-nitrophthalamide has been systematically measured in twelve pure solvents across a temperature range of 278.15 K to 323.15 K (5°C to 50°C) [5]. The table below summarizes the mole fraction solubility across this temperature range, which is critical for selecting appropriate recrystallization solvents.

Table 1: Mole Fraction Solubility of 4-Nitrophthalamide in Pure Solvents

| Solvent | Temperature Range (K) | Solubility Trend | Relative Ranking |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 278.15-323.15 | High, increases with temperature | Highest [5] |

| Cyclohexanone | 278.15-323.15 | High, increases with temperature | Second highest [5] |

| Acetone | 278.15-323.15 | Moderate, increases with temperature | Intermediate [5] |

| Methanol | 278.15-323.15 | Moderate, increases with temperature | Intermediate [5] |

| Ethanol | 278.15-323.15 | Low, increases with temperature | Low [5] |

| Isopropanol | 278.15-323.15 | Low, increases with temperature | Low [5] |

| Chloroform | 278.15-323.15 | Very low, increases with temperature | Lowest [5] |

The solubility in all tested solvents exhibits a positive temperature correlation, increasing with rising temperature [5]. This characteristic is essential for designing recrystallization processes that rely on solubility differences between high and low temperatures.

Solubility in Binary Mixed Solvents

For purification optimization, solubility has also been measured in binary solvent mixtures, particularly combinations of DMF with methanol, ethanol, or acetone [6] [3].

Table 2: Solubility in Binary Solvent Mixtures with DMF (273.15-323.15 K)

| Binary System | Key Finding | Implication for Recrystallization |

|---|---|---|

| DMF + Water | Highest mole fraction solubility in DMF-rich solutions [6] | Useful for systems requiring high solubility |

| Acetone + DMF | Solubility increases with temperature and DMF content [3] | Good candidate for temperature-driven crystallization |

| Ethanol + DMF | Positive preferential solvation by DMF in intermediate and DMF-rich compositions [6] | Allows for fine-tuning of solvent composition |

| Methanol + DMF | Solubility dependent on both temperature and solvent composition [3] | Provides multiple optimization parameters |

A key phenomenon observed in these binary systems is preferential solvation, where 4-nitrophthalamide is preferentially solvated by the organic cosolvent (ethanol, acetone, DMF, or isopropanol) over water in intermediate and organic-rich compositions [6]. This significantly impacts solubility behavior and should be considered when designing mixed-solvent recrystallization systems.

Recrystallization Protocols

Single-Solvent Recrystallization from DMF

This protocol leverages the high solubility of 4-nitrophthalamide in DMF and its strong temperature dependence [5].

Materials:

- Crude 4-nitrophthalamide

- N,N-Dimethylformamide (DMF)

- Heating mantle with magnetic stirrer

- Thermometer

- Büchner funnel and filter paper

- Vacuum source

Procedure:

- Dissolution: Add approximately 10 mL of DMF per gram of crude 4-nitrophthalamide to a round-bottom flask. With continuous stirring, heat the mixture to 323.15 K (50°C) until complete dissolution is observed [5].

- Clarification: If the solution contains insoluble impurities, perform hot filtration through preheated filter paper to remove particulate matter.

- Crystallization: Gradually cool the clarified solution to 278.15 K (5°C) to maximize crystal yield. For slower crystal growth and potentially larger crystals, use controlled cooling rates (e.g., 5-10°C per hour).

- Isolation: Collect the crystals using vacuum filtration with a Büchner funnel. Wash the crystal cake with a small volume of cold DMF to remove adhering mother liquor.

- Drying: Dry the purified crystals under vacuum at room temperature until constant weight is achieved.

Mixed-Solvent Recrystallization (Acetone + DMF)

This method utilizes the solubility characteristics in binary solvent mixtures, potentially offering improved crystal habit and purity [3].

Materials:

- Crude 4-nitrophthalamide

- Acetone and DMF in predetermined ratios

- Equipment as in Protocol 4.1

Procedure:

- Initial Dissolution: Dissolve the crude compound in minimal DMF at 323.15 K (50°C) to ensure complete dissolution [3].

- Antisolvent Addition: Gradually add acetone (the antisolvent) to the warm solution until the solution becomes slightly turbid, indicating the onset of crystallization.

- Crystallization Initiation: Induce crystallization by scratching the flask with a glass rod or adding a seed crystal if available.

- Complete Crystallization: Slowly cool the mixture to 278.15 K (5°C) and maintain at this temperature for several hours to complete crystallization.

- Isolation and Drying: Collect and dry crystals as described in Protocol 4.1.

The following workflow diagram illustrates the key decision points in selecting and executing these recrystallization methods:

Thermodynamic Modeling

The solubility behavior of 4-nitrophthalamide has been successfully correlated using several thermodynamic models, which can predict solubility under various conditions and reduce experimental screening.

Jouyban-Acree Model

This model has demonstrated strong correlation with experimental data, achieving average relative deviations (ARD) of less than 4.67% for 4-nitrophthalamide in various binary solvent systems [6]. The model describes the dependence of solubility on both temperature and solvent composition.

van't Hoff-Jouyban-Acree Model

A combination of the van't Hoff equation and Jouyban-Acree model has also been successfully applied, providing a robust framework for solubility prediction across different temperatures and solvent compositions [3].

Preferential Solvation Analysis

Using the inverse Kirkwood-Buff integrals technique, researchers have quantified the preferential solvation of 4-nitrophthalamide by organic cosolvents (ethanol, acetone, DMF, isopropanol) in aqueous solutions [6]. This analysis reveals that the solute is preferentially surrounded by organic solvent molecules rather than water in intermediate and organic-rich compositions, explaining the enhanced solubility in these regions.

Analytical Methods for Characterization

Purity Assessment

- High-Performance Liquid Chromatography (HPLC): Used for solubility determination and purity assessment in referenced studies [5] [3].

- Melting Point Analysis: Determined using standard melting point apparatus such as Griffin MFB-590 [2].

Structural Characterization

- FT-IR Spectroscopy: Confirms functional groups and molecular structure.

- NMR Spectroscopy: Provides detailed structural information.

- UV-VIS Spectroscopy: Identifies electronic transitions; the Q absorption band of phthalocyanine derivatives appears at approximately 690 nm [2].

Conclusion

Successful recrystallization of 4-nitrophthalamide requires careful consideration of solvent systems based on comprehensive solubility data. DMF consistently demonstrates the highest solubility across the temperature range studied, while binary mixtures with DMF and antisolvents like acetone provide additional control over crystallization behavior. The provided protocols and solubility models offer researchers a solid foundation for developing efficient purification processes tailored to specific requirements. The correlation of experimental data with established thermodynamic models enables predictive optimization of recrystallization conditions, potentially reducing development time and improving yields in both research and industrial settings.

References

- 1. - 4 | CAS 13138-53-9 | SCBT - Santa Cruz... Nitrophthalamide [scbt.com]

- 2. Synthesis and Characterization of Metal Phthalocyanine Complex... [ejtas.com]

- 3. sciencedirect.com/science/article/abs/pii/S0021961416302105 [sciencedirect.com]

- 4. -Nitrophthaldiamide | 13138-53-9 [chemicalbook.com]

- 5. Measurement and Thermodynamic Modeling of... | CoLab Solubility [colab.ws]

- 6. Determination and Preferential... -Dimethylformamide-Bohrium Solubility [bohrium.com]

4-nitrophthalamide purification techniques

Chemical Profile of 4-Nitrophthalamide

The table below summarizes the key identifiers and physical properties of 4-nitrophthalamide as found in the commercial and safety data sheets [1] [2] [3].

| Property | Details |

|---|---|

| CAS Number | 13138-53-9 [1] [2] [4] |

| Molecular Formula | C₈H₇N₃O₄ [2] [4] [3] |

| Molecular Weight | 209.16 g/mol [1] [2] [4] |

| Melting Point | 195 °C (with decomposition) [3] |

| Appearance | Yellow to off-white crystalline powder [2] [3] |

| IUPAC Name | 4-nitrobenzene-1,2-dicarboxamide [2] |

| Primary Application | Intermediate in the synthesis of phthalocyanines [1] |

Generalized Purification Workflow

The following diagram outlines a logical workflow for purifying an organic compound like 4-nitrophthalamide, based on common laboratory techniques. This workflow integrates general principles of purification [5] with the specific property that this compound is a solid at room temperature [2] [3].

Protocol for Recrystallization

Recrystallization is a standard method for purifying solid compounds and is a suitable starting point for 4-nitrophthalamide [5].

Objective: To separate the target compound from impurities by dissolving it in a hot solvent and allowing pure crystals to form upon cooling.

Materials:

- Crude 4-Nitrophthalamide

- Selected solvent(s) (e.g., water, ethanol, dimethylformamide, or mixtures)

- Hot plate with magnetic stirrer

- Erlenmeyer flask

- Büchner funnel and filter paper

- Vacuum source

- Ice bath

- Oven or desiccator for drying

Step-by-Step Procedure: